Thermodynamic stability and boiling point of Benzene,[(1E)-3,3-dichloro-1-propenyl]-
Thermodynamic stability and boiling point of Benzene,[(1E)-3,3-dichloro-1-propenyl]-
An In-depth Technical Guide to the Thermodynamic Stability and Boiling Point of [(1E)-3,3-dichloro-1-propenyl]-benzene: A Theoretical and Practical Framework
Abstract
[(1E)-3,3-dichloro-1-propenyl]-benzene is a halogenated aromatic hydrocarbon whose physicochemical properties are not extensively documented in public literature. This guide provides a comprehensive analysis of its thermodynamic stability and boiling point, addressing the absence of direct experimental data through a robust framework of theoretical principles, predictive modeling, and detailed experimental protocols. We explore the structural factors governing stability, including the stabilizing influence of the conjugated π-system and the inherent lability of carbon-chlorine bonds. Potential thermal decomposition pathways are proposed based on established mechanisms for chlorinated hydrocarbons. Furthermore, this document outlines authoritative experimental methodologies for the precise determination of the boiling point under reduced pressure, a critical technique for compounds susceptible to thermal degradation. This is complemented by a discussion of computational Quantitative Structure-Property Relationship (QSPR) models for the predictive estimation of this key physical property. This guide is intended for researchers, chemists, and drug development professionals requiring a deep, practical understanding of this molecule's behavior.
Part 1: Molecular Profile and Physicochemical Characteristics
[(1E)-3,3-dichloro-1-propenyl]-benzene, with the chemical formula C₉H₈Cl₂, presents a unique combination of a rigid aromatic ring, a conjugated double bond, and a gem-dichloro group. This structure dictates its physical properties and chemical reactivity. The (1E) designation specifies the trans stereochemistry across the double bond, where the phenyl group and the vinyl hydrogen are on opposite sides.
Table 1: Computed Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈Cl₂ | PubChem CID: 21646447[1] |
| Molecular Weight | 187.06 g/mol | PubChem CID: 21646447[1] |
| IUPAC Name | 1-chloro-4-[(E)-prop-1-enyl]benzene | Chemical Synthesis Database[2] |
| Structure | Benzene ring attached to a 3,3-dichloroprop-1-ene chain | - |
| XLogP3 | 4.3 | PubChem CID: 21646447[1] |
| Hydrogen Bond Donors | 0 | PubChem CID: 21646447[1] |
| Hydrogen Bond Acceptors | 0 | PubChem CID: 21646447[1] |
Note: Properties are based on the isomeric structure 1,1-dichloro-3-phenylpropene as a close proxy due to the lack of a dedicated entry for the specified compound in major databases.
Part 2: Thermodynamic Stability Analysis
The thermodynamic stability of a molecule refers to its relative energy state compared to its constituent elements or potential decomposition products. For [(1E)-3,3-dichloro-1-propenyl]-benzene, stability is a balance between the robust aromatic system and the reactive chloro-alkenyl side chain.
Structural Contributions to Stability
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Conjugated π-System: The delocalization of π-electrons across the phenyl ring and the adjacent C=C double bond creates a conjugated system. This delocalization significantly lowers the overall energy of the molecule, imparting considerable thermodynamic stability under standard conditions. This is a common feature in aromatic hydrocarbons that contributes to their resilience.[3][4]
-
Carbon-Chlorine Bonds: The C-Cl bond is a point of potential instability. The average bond enthalpy of a C-Cl bond is approximately 338 kJ/mol, which is lower than that of C-C (348 kJ/mol) and C-H (412 kJ/mol) bonds.[5] This suggests that at elevated temperatures, the C-Cl bond is a likely site for initial cleavage, initiating decomposition.
Predicted Thermal Decomposition Pathways
Given the structure, the most probable thermal decomposition pathway is dehydrochlorination , a common reaction for chlorinated hydrocarbons.[6] At high temperatures, the molecule can eliminate a molecule of hydrogen chloride (HCl) to form a more extended conjugated system.
A plausible mechanism involves the initial homolytic cleavage of a C-Cl bond, followed by hydrogen abstraction and subsequent elimination. The process is often auto-catalytic, as the produced HCl can promote further decomposition. Studies on the thermal decomposition of various chlorinated hydrocarbons confirm that these processes typically begin at temperatures ranging from 125°C to over 500°C, depending on the specific structure and conditions.[7]
Caption: Predicted thermal decomposition pathway.
Experimental Protocol: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)
To empirically determine the thermal stability, a combined TGA/DSC analysis is the industry-standard approach. This protocol provides a self-validating system by correlating mass loss (TGA) with thermal events like melting or decomposition (DSC).
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of [(1E)-3,3-dichloro-1-propenyl]-benzene into an inert alumina or platinum crucible.
-
Instrument Setup: Place the sample crucible and a reference crucible into the TGA/DSC instrument.
-
Atmosphere: Purge the furnace with an inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative decomposition.
-
Thermal Program:
-
Equilibrate the sample at 30°C for 5 minutes.
-
Ramp the temperature from 30°C to 600°C at a controlled rate of 10°C/min. This rate is a standard choice that balances resolution and experimental time.
-
-
Data Acquisition: Continuously record the sample weight (TGA), the differential heat flow (DSC), and the sample temperature.
-
Analysis:
-
The TGA curve (weight vs. temperature) will show a sharp drop in mass at the onset of decomposition. The temperature at 5% mass loss (T₅) is a common metric for the limit of thermal stability.
-
The DSC curve (heat flow vs. temperature) will show endothermic or exothermic peaks corresponding to phase transitions (melting) and decomposition events.
-
Part 3: Boiling Point Determination and Prediction
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[8][9] For a relatively large molecule like [(1E)-3,3-dichloro-1-propenyl]-benzene, the boiling point is expected to be high due to significant van der Waals forces and dipole-dipole interactions from the polar C-Cl bonds. Direct measurement at atmospheric pressure may lead to decomposition before boiling.
Experimental Protocol: Boiling Point Determination Under Reduced Pressure
Measuring the boiling point under vacuum is the preferred method for thermally sensitive compounds, as it lowers the temperature required for boiling.[8][10]
Apparatus:
-
A small-scale distillation apparatus or a dedicated micro-boiling point setup.
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A vacuum pump and a manometer to control and measure the pressure.
-
A calibrated thermometer or thermocouple.
-
A heating mantle or oil bath for uniform heating.
Caption: Experimental setup for reduced pressure distillation.
Methodology:
-
Setup: Assemble the apparatus as shown above. Place a small sample volume (a few mL) and a boiling chip into the flask.
-
Evacuation: Seal the system and slowly reduce the pressure using the vacuum pump to a stable, desired value (e.g., 10 mmHg). Record this pressure precisely from the manometer.
-
Heating: Gently and uniformly heat the flask.
-
Observation: Observe for the formation of a steady stream of bubbles and the condensation of vapor on the thermometer bulb.
-
Measurement: Record the temperature at which the condensation ring is stable and the liquid is refluxing smoothly. This is the boiling point at the measured pressure.
-
Correction to Normal Boiling Point: Use a pressure-temperature nomograph or the Clausius-Clapeyron equation to extrapolate the experimentally determined boiling point to atmospheric pressure (760 mmHg). A common rule of thumb is that for many organic liquids, halving the pressure results in an approximately 10°C drop in boiling point.
Computational Prediction of Boiling Point
In the absence of experimental data, Quantitative Structure-Property Relationship (QSPR) models provide a powerful tool for prediction. These models use calculated molecular descriptors to build a statistical relationship with a known property, like the boiling point.[11][12]
Workflow:
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Descriptor Calculation: The 3D structure of [(1E)-3,3-dichloro-1-propenyl]-benzene is used to calculate hundreds of numerical descriptors. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., dipole moment, polarizability).
-
Model Application: These descriptors are fed into a pre-existing, validated QSPR model. These models are often built using machine learning algorithms like multiple linear regression or artificial neural networks, trained on thousands of compounds with known boiling points.[13][14]
-
Prediction: The model outputs a predicted boiling point. The accuracy of the prediction depends heavily on the quality of the model and whether similar compounds were included in its training set.
Caption: Workflow for QSPR boiling point prediction.
Summary and Future Directions
This guide establishes a comprehensive framework for understanding the thermodynamic stability and boiling point of [(1E)-3,3-dichloro-1-propenyl]-benzene. The analysis indicates that while the molecule benefits from the thermodynamic stability of its conjugated system, its thermal limits are likely defined by the lability of its C-Cl bonds, with dehydrochlorination being a primary decomposition concern. Its boiling point is predicted to be high, necessitating measurement under reduced pressure to avoid thermal degradation.
The protocols and theoretical discussions presented herein provide a critical foundation for handling and studying this compound. The clear next step is the empirical validation of these predictions through the meticulous application of the described TGA/DSC and reduced-pressure boiling point determination experiments. Such data will be invaluable for the safe and effective use of [(1E)-3,3-dichloro-1-propenyl]-benzene in research and development.
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